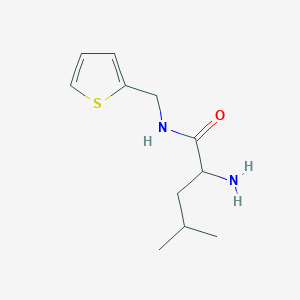
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a butenol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol typically involves the following steps:
-
Formation of the Piperidine-Pyridine Intermediate
Starting Materials: 4-(Chloromethyl)pyridine and piperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The piperidine is added to a solution of 4-(chloromethyl)pyridine under stirring at room temperature, leading to the formation of 4-(piperidin-1-ylmethyl)pyridine.
-
Coupling with Butenol
Starting Materials: 4-(Piperidin-1-ylmethyl)pyridine and (E)-4-chlorobut-2-en-1-ol.
Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The (E)-4-chlorobut-2-en-1-ol is added to the intermediate under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the alcohol group to a ketone or carboxylic acid.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the double bond or the pyridine ring to form saturated derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Products: Substitution of the hydroxyl group or the piperidine ring with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable for studying receptor-ligand interactions and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in material science.
作用機序
The mechanism of action of (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
類似化合物との比較
Similar Compounds
4-(Piperidin-1-ylmethyl)pyridine: Lacks the butenol side chain, making it less versatile in chemical reactions.
(E)-4-((4-(Methyl)pyridin-2-yl)oxy)but-2-en-1-ol: Lacks the piperidine ring, which may reduce its binding affinity to certain targets.
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)butane: Saturated version of the compound, which may have different reactivity and biological activity.
Uniqueness
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is unique due to its combination of a piperidine ring, a pyridine ring, and a butenol side chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate and a research tool.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C15H22N2O2/c18-10-4-5-11-19-15-12-14(6-7-16-15)13-17-8-2-1-3-9-17/h4-7,12,18H,1-3,8-11,13H2/b5-4+ |
InChIキー |
IYQXIUTVTZXZOV-SNAWJCMRSA-N |
異性体SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CO |
正規SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate](/img/structure/B12103883.png)


![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)




![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)
![4-(14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl)pentyl acetate](/img/structure/B12103956.png)


![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)
